molecular formula C14H16N2OS B7584207 2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile

2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile

Cat. No.: B7584207
M. Wt: 260.36 g/mol
InChI Key: VCPYWCOKGRFGAI-UHFFFAOYSA-N
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Description

2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a fused ring system, consisting of a thiophene ring and an isoindoline ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a potential candidate for drug discovery and development. This compound has been studied for its potential as an antipsychotic agent, as it has been found to exhibit dopamine D2 receptor antagonism. It has also been studied for its potential as an analgesic agent, as it has been found to exhibit opioid receptor agonism.

Mechanism of Action

The mechanism of action of 2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is not fully understood. However, it has been found to exhibit dopamine D2 receptor antagonism and opioid receptor agonism. These actions may contribute to its potential as an antipsychotic and analgesic agent, respectively.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit dopamine D2 receptor antagonism, which may contribute to its potential as an antipsychotic agent. It has also been found to exhibit opioid receptor agonism, which may contribute to its potential as an analgesic agent. In addition, this compound has been found to exhibit good oral bioavailability and metabolic stability.

Advantages and Limitations for Lab Experiments

2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods with good yields. It has been found to exhibit interesting biochemical and physiological effects, making it a potential candidate for drug discovery and development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its potential as an antipsychotic and analgesic agent.

Future Directions

There are several future directions for the research and development of 2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile. Further studies are needed to fully understand its mechanism of action and potential as an antipsychotic and analgesic agent. In addition, this compound may have potential applications in other areas of research, such as neurodegenerative diseases and cancer. Further studies are needed to explore these potential applications.

Synthesis Methods

2-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile can be synthesized using various methods. One method involves the reaction of 2-bromo-3-cyanopyridine with 2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)thiophene-3-carboxylic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)thiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with potassium cyanide. Both methods have been found to yield this compound with good yields.

Properties

IUPAC Name

2-(1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c15-7-10-5-6-18-13(10)14(17)16-8-11-3-1-2-4-12(11)9-16/h5-6,11-12H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYWCOKGRFGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)C3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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